Cyclopropyl(pyridin-4-yl)methanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopropyl(pyridin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9(7-1-2-7)8-3-5-10-6-4-8/h3-7H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJWQQOAIREZMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies
Reactivity of the Cyclopropane (B1198618) Ring System
The three-membered cyclopropane ring is a source of significant ring strain, which dictates much of its chemical reactivity. This strain energy influences its participation in reactions that lead to more stable, open-chain or larger ring structures.
The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions, which can be initiated by various means, including thermal, photochemical, or catalytic methods. researchgate.net For cyclopropyl (B3062369) ketones, the presence of the carbonyl group as an electron-withdrawing group activates the cyclopropane ring, making the C1-C2 bond more polar and facilitating its cleavage under milder conditions. acs.org These ring-opening reactions are valuable in synthetic chemistry as they allow for the construction of diverse and complex molecular architectures.
One common pathway involves the formation of a zwitterionic or radical intermediate upon ring opening, which can then undergo further transformations. acs.orgnih.gov For instance, cyclopropyl aryl ketones can undergo uncatalyzed cascade ring-opening/recyclization reactions to form indenones and fluorenones. acs.org In the context of Cyclopropyl(pyridin-4-yl)methanone, a similar DMSO-assisted ring-opening could potentially lead to the formation of related heterocyclic fused systems. acs.org The process generally starts with the cleavage of the C1-C2 bond of the cyclopropane ring, leading to a zwitterionic intermediate that can then undergo intramolecular reactions. acs.org
Furthermore, photocatalytic methods have been developed for the [3+2] cycloaddition reactions of aryl cyclopropyl ketones. nih.gov This process involves the photoreduction of a Lewis acid-activated ketone to generate a ring-opened distonic radical anion. This intermediate can then react with various alkene partners to synthesize structurally diverse cyclopentane-containing polycyclic compounds. nih.gov The reversibility of the cyclopropyl ketyl radical ring-opening has been noted, which can allow for stereoconvergent cycloadditions. nih.gov
The ring-opening of cyclopropanes can also be achieved via radical pathways. For example, the addition of a radical species to a cyclopropyl derivative can induce ring-opening to form a more stable radical intermediate, which can then participate in cyclization reactions to yield a variety of functionalized compounds. nih.gov
The cyclopropyl group, due to its unique hybridization with increased p-character in its C-C bonds, can interact with adjacent π-systems. researchgate.net This interaction allows the cyclopropyl group to act as a donor, stabilizing adjacent carbocations and influencing the electronic properties of the molecule. In cyclopropyl ketones, this electronic interaction affects the reactivity of both the ring and the carbonyl group.
The presence of an electron-withdrawing group, such as the pyridin-4-yl ketone moiety, on the cyclopropane ring creates a "donor-acceptor" cyclopropane system. nih.govscispace.com This polarization of the cyclopropane ring facilitates its nucleophilic ring-opening. The introduction of an additional electron-withdrawing group on the aromatic ring of cyclopropyl aryl ketones can further enhance the polar character of the C1–C2 bond, enabling ring cleavage under even milder conditions. acs.org
Reactivity of the Pyridin-4-yl Moiety
The pyridine (B92270) ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic nature makes it susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom.
Pyridines with leaving groups at the 2- and 4-positions readily undergo nucleophilic substitution via an addition-elimination mechanism. quimicaorganica.org In the case of this compound, the carbonyl group at the C4 position is not a typical leaving group. However, the electron-withdrawing nature of the cyclopropylcarbonyl group deactivates the ring towards electrophilic substitution and activates it for nucleophilic attack. youtube.com Nucleophilic addition to the pyridine ring is favored at the C2 and C4 positions because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. youtube.comyoutube.com
The pyridine moiety can also participate in cycloaddition reactions. rsc.org Inverse electron demand Diels-Alder reactions are common for electron-poor diene systems containing a nitrogen atom, such as 1,2,4-triazines, which can lead to the formation of pyridine rings after the extrusion of a small molecule. acsgcipr.org While the pyridine ring itself is generally a poor diene, functionalized pyridines can undergo intramolecular [4+2] cycloadditions. mdpi.com
The selective functionalization of the pyridine ring is a key area of research in organic synthesis, given the prevalence of pyridine motifs in pharmaceuticals. digitellinc.comnih.gov For pyridines, C4-selective functionalization can be challenging but several methods have been developed.
One strategy involves the use of N-functionalized pyridinium (B92312) salts, which can then react with nucleophiles selectively at the C4 position. researchgate.net For instance, N-aminopyridinium salts have been used for the C4-selective (hetero)arylation of pyridines at room temperature in the presence of a base. researchgate.net Another approach is the C4-selective amination of pyridines via a nucleophilic substitution of hydrogen (SNH), which proceeds through a 4-pyridyl pyridinium salt intermediate. nih.gov
The formation of heterocyclic phosphonium (B103445) salts from pyridines has also been shown to be a versatile method for subsequent C4-functionalization, allowing for the formation of C-O, C-S, C-N, and C-C bonds. researchgate.net These late-stage functionalization techniques are valuable for modifying complex molecules containing a pyridine core. nih.gov
Transformations of the Carbonyl Bridge
The carbonyl group in this compound serves as a key reactive site, connecting the cyclopropyl and pyridin-4-yl moieties and influencing their reactivity. Standard ketone chemistry can be applied to this carbonyl group, although the nature of the adjacent rings will modulate its reactivity.
Reactions at the α-carbon to the carbonyl group are possible. For instance, halogenation can occur at the α-carbon via an enol or enolate intermediate. uci.edu However, in this compound, the α-carbons are part of the cyclopropane ring, so such reactions would likely lead to ring-opening.
The carbonyl group itself can undergo nucleophilic addition, a fundamental reaction of ketones. This can be followed by reduction to an alcohol or conversion to other functional groups. For example, the Barbier reaction, a one-pot process involving an organozinc reagent generated in the presence of the carbonyl substrate, can be used to form tertiary alcohols. wikipedia.org
A significant transformation for aryl ketones is the Baeyer–Villiger oxidation. In the case of cycloadducts derived from aryl cyclopropyl ketones, this reaction has been used to convert the ketone into an ester. The regioselectivity of this oxidation can be controlled by the electronic nature of the aryl group. nih.gov This suggests that the carbonyl bridge in a derivative of this compound could potentially be transformed into an ester linkage, providing a route to further functionalization.
Additionally, reactions involving the coupling of the ketone to the pyridine ring have been reported. For example, tungsten imido complexes can mediate the coupling of a ketone to a pyridine ring, leading to the formation of azaoxymetallacycles. nih.gov
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. chemspider.com This method calculates the electronic structure of a molecule by modeling its electron density rather than its many-electron wavefunction. For Cyclopropyl(pyridin-4-yl)methanone, DFT calculations, often using functionals like B3LYP or PBE, would provide a comprehensive understanding of its molecular features. molport.com
Optimization of Molecular Geometry and Conformational Analysis
A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.
The key structural elements of this molecule are the cyclopropyl (B3062369) ring, the pyridinyl ring, and the central ketone group. A conformational analysis would focus on the rotational freedom around the single bonds connecting these groups. Specifically, the dihedral angle between the planar pyridinyl ring and the carbonyl group (C=O) is a critical parameter. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to the most stable conformers. It is expected that the molecule would adopt a conformation that minimizes steric hindrance between the hydrogen atoms on the pyridine (B92270) and cyclopropyl rings. DFT methods are well-suited to accurately predict these stable conformations and the energy barriers between them. molport.com
Table 1: Predicted Key Geometric Parameters for this compound (Note: This table is illustrative of typical results from DFT calculations and is not based on published experimental data for this specific molecule.)
| Parameter | Bond/Angle | Predicted Value Range |
| Bond Lengths (Å) | C(carbonyl)-C(pyridine) | 1.48 - 1.52 |
| C(carbonyl)-C(cyclopropyl) | 1.49 - 1.53 | |
| C=O (carbonyl) | 1.20 - 1.24 | |
| C-C (in cyclopropyl) | 1.49 - 1.52 | |
| C-N (in pyridine) | 1.33 - 1.35 | |
| Bond Angles (°) | C(pyridine)-C(carbonyl)-C(cyclopropyl) | 118 - 122 |
| O=C-C(pyridine) | 119 - 123 | |
| Dihedral Angle (°) | Pyridine Ring - Carbonyl Plane | 0 - 45 |
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important and are often referred to as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties.
For this compound, a HOMO-LUMO analysis would reveal the distribution of electron density. The HOMO is likely to be localized on the electron-rich pyridine ring and the oxygen atom of the carbonyl group, which are potential sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the carbonyl carbon and the pyridine ring, indicating the sites susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher chemical reactivity and polarizability.
Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Calculations (Note: These values are representative for similar organic molecules and are not from specific studies on this compound.)
| Parameter | Description | Predicted Energy Range (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.0 to 5.5 |
Vibrational Frequency Analysis
Theoretical vibrational analysis predicts the frequencies of the fundamental modes of vibration of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. This is a critical step not only for predicting the spectra but also for confirming that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).
Key vibrational modes for this molecule would include:
C=O stretch: A strong, characteristic band for the ketone group, typically appearing in the 1680-1700 cm⁻¹ region.
Pyridine ring C=C and C=N stretches: A series of bands in the 1400-1600 cm⁻¹ range.
Cyclopropyl C-H stretches: Typically found just above 3000 cm⁻¹.
Cyclopropyl ring deformations: Characteristic vibrations at lower frequencies.
Comparing the calculated frequencies with experimental data, if available, allows for a detailed assignment of the spectral bands to specific molecular motions.
Hartree-Fock (HF) Calculations
Hartree-Fock (HF) theory is another fundamental ab initio method for approximating the many-electron Schrödinger equation. Unlike DFT, HF does not include electron correlation in its standard form, which can affect the accuracy of the results for some properties. However, it serves as an important baseline for more advanced methods.
For this compound, HF calculations would also be used to optimize the molecular geometry and calculate molecular orbitals. A comparison between HF and DFT results can be instructive. Typically, HF calculations might predict slightly shorter bond lengths and a larger HOMO-LUMO energy gap compared to DFT, due to the neglect of electron correlation. While DFT is generally preferred for its accuracy-to-cost ratio, HF remains a valuable tool in theoretical chemistry.
Quantum Chemical Parameters and Properties
Dipole Moments, Polarizability, and Hyperpolarizability
Polarizability (α): Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a measure of the molecule's "softness."
Hyperpolarizability (β): This is a higher-order term that describes the nonlinear optical (NLO) response of a molecule to a strong electric field. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. Calculations would likely show that this compound possesses a notable hyperpolarizability due to the presence of the electron-withdrawing pyridine ring and the carbonyl group, which facilitate intramolecular charge transfer.
Table 3: Illustrative Calculated Quantum Chemical Properties (Note: This table presents typical ranges for similar organic molecules and is not based on published data for this compound.)
| Property | Symbol | Typical Calculated Value Range | Unit |
| Dipole Moment | μ | 2.5 - 4.0 | Debye |
| Mean Polarizability | α | 15 - 25 x 10⁻²⁴ | esu |
| First Hyperpolarizability | β | 1 - 5 x 10⁻³⁰ | esu |
Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Assignment
Molecular Electrostatic Potential (MEP) analysis is a critical computational tool in drug discovery, offering profound insights into the electronic distribution of a molecule. rsc.org This technique is instrumental in understanding molecular reactivity and the nature of noncovalent interactions that are fundamental to a drug's function. rsc.org The MEP map visualizes the electrostatic potential on the electron density surface, where different colors signify varying potential values. Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and indicate sites for nucleophilic attack. wikipedia.orgresearchgate.net
For this compound, the MEP map would highlight specific reactive sites. The nitrogen atom within the pyridine ring and the oxygen atom of the carbonyl group are expected to be prominent regions of negative electrostatic potential. These sites represent the most likely points for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atoms attached to the pyridine and cyclopropyl rings would exhibit positive electrostatic potential, making them potential sites for interaction with nucleophiles.
Quantitative analysis of MEP topology, such as identifying the spatial minimum of the potential (Vmin), provides a numerical value for the reactivity of these electron-rich sites. rsc.org This quantitative approach is crucial for accurately predicting the strength of intermolecular interactions, such as hydrogen bonds, which heavily influence drug-receptor binding. rsc.org
Table 1: Predicted Reactive Sites of this compound from MEP Analysis
| Molecular Region | Predicted Electrostatic Potential | Type of Reactivity |
| Pyridine Nitrogen Atom | Negative | Nucleophilic / Hydrogen Bond Acceptor |
| Carbonyl Oxygen Atom | Negative | Nucleophilic / Hydrogen Bond Acceptor |
| Aromatic & Cyclopropyl H-Atoms | Positive | Electrophilic |
| Carbonyl Carbon Atom | Positive | Electrophilic |
Solvatochromic Properties Analysis
Solvatochromism is the phenomenon where the color of a chemical solution changes depending on the polarity of the solvent in which the solute is dissolved. wikipedia.org This effect arises because different solvents can alter the energy gap between the electronic ground state and the excited state of the solute molecule. wikipedia.org The analysis of these spectral shifts in the UV-visible spectrum provides valuable information about a molecule's electronic transitions and its interactions with the surrounding solvent molecules.
For a compound like this compound, which contains a ketone group, the n → π* electronic transition is of particular interest. rsc.orgnih.gov The study of this transition in various solvents of differing polarities, from nonpolar to polar protic, can reveal how the solvent interacts with the molecule. A hypsochromic shift (blue shift, to shorter wavelength) with increasing solvent polarity is often observed for the n → π* transition of ketones. nih.govtum.de This is because the lone pair electrons on the carbonyl oxygen are stabilized by hydrogen bonding in protic solvents, which increases the energy required for the electronic transition. nih.gov
Analyzing these shifts allows researchers to understand the dipole moment changes upon electronic excitation and the nature of solute-solvent interactions, which can be dominated by factors like polarizability, dipolarity, and the acidity or basicity of the solvent. rsc.orgnih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a potential drug candidate like this compound, MD simulations can provide critical insights into its behavior in a biological context, such as its interaction and stability within a protein's binding site.
While specific MD simulation studies for this compound are not extensively detailed in the available literature, the methodology is standard for evaluating potential drug-like molecules. As seen in studies of other enzyme inhibitors, MD simulations are crucial for confirming the stability of a docked ligand-protein complex and for identifying the key amino acid residues that contribute most significantly to the binding energy. acs.org Research on similar systems has shown that electrostatic energy often emerges as the primary driving force for the ligand-protein interaction. acs.org These simulations can illuminate the dynamic nature of the binding, providing a more realistic model than static docking poses alone and offering valuable information for the rational design of more potent inhibitors. acs.org
In Silico Molecular Docking and Protein-Ligand Interaction Analysis
In silico molecular docking is a cornerstone of modern drug discovery, allowing scientists to predict how a small molecule, or ligand, might bind to a macromolecular target, typically a protein. This computational screening helps to prioritize compounds for further experimental testing.
Ligand-Target Binding Affinity Prediction
Binding affinity is a measure of the strength of the interaction between a ligand and its target. It is often reported as an IC₅₀ value (the concentration of an inhibitor required to reduce a biological activity by 50%) or a Kᵢ value (the inhibition constant). A lower value indicates a stronger binding affinity.
Computational docking programs predict the binding pose and estimate a scoring function that correlates with binding affinity. While direct docking studies on this compound are not specified, a closely related derivative has shown significant biological activity. A patent for a complex molecule incorporating the this compound scaffold reported a potent inhibitory activity against TGF-beta receptor type-1, with an IC₅₀ value of just 1 nM. researchgate.net This demonstrates the potential of this chemical motif to bind with high affinity to biological targets. Studies on other pyridine-based compounds have also shown high affinity for targets like sigma receptors, with Kᵢ values in the low nanomolar range. reddit.com
Table 2: Example Binding Affinity for a this compound Derivative
| Ligand | Target | Affinity Measurement | Value |
| cyclopropyl 4-{2-[(4-{[6-(5-chloro-2-fluorophenyl)-3-methylpyridazin-4-yl]amino}pyridin-2-yl)carbamoyl]ethyl}-1-methylpiperazine-2-carboxylate researchgate.net | TGF-beta receptor type-1 (Human) researchgate.net | IC₅₀ researchgate.net | 1 nM researchgate.net |
Conformational Analysis in Binding Pockets
Following the prediction of a binding pose through molecular docking, a detailed analysis of the ligand's conformation within the protein's binding pocket is essential. This analysis identifies the specific non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces.
Based on the structure of this compound, several key interactions can be predicted. The pyridine nitrogen and the carbonyl oxygen are strong hydrogen bond acceptors, capable of forming crucial bonds with donor residues (like serine, threonine, or lysine) in a binding pocket. The aromatic pyridine ring can participate in π-π stacking or T-stacking interactions with aromatic amino acids such as phenylalanine, tyrosine, or tryptophan. acs.org The cyclopropyl group, being nonpolar, can engage in favorable hydrophobic or van der Waals interactions within a nonpolar sub-pocket of the binding site.
Understanding this conformational arrangement and the network of interactions is vital for structure-activity relationship (SAR) studies. It provides a rational basis for designing modifications to the ligand to enhance its binding affinity and selectivity for the target protein. acs.org
Solid State Structural Analysis Crystallography
X-ray Diffraction Studies
X-ray diffraction analysis is the cornerstone for determining the three-dimensional structure of crystalline solids. For compounds containing both cyclopropyl (B3062369) and pyridinyl moieties, this method offers a detailed picture of the molecular architecture.
X-ray crystallography provides unequivocal proof of the molecular structure, including the relative orientation of the cyclopropyl and pyridin-4-yl groups. In related structures, such as cyclopropanecarbohydrazide, the C-C bond distance between the cyclopropyl ring and the carbonyl group has been noted to suggest the presence of a strong conjugative effect. caltech.edu The planarity and orientation of the pyridine (B92270) ring relative to the cyclopropylmethanone fragment are key conformational features. For instance, in the crystal structure of 4-(4-cyclopropylnaphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the dihedral angles between the cyclopropyl group and the adjacent aromatic system are explicitly determined, providing a quantitative measure of the molecular shape. researchgate.net
Interactive Table: Crystallographic Data for a Related Cyclopropyl-Pyridinyl Compound (3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole) nih.gov
| Parameter | Polymorph I (Triclinic) | Polymorph II (Orthorhombic) |
|---|---|---|
| Crystal System | Triclinic | Orthorhombic |
| Space Group | P-1 | Pca2₁ |
| a (Å) | 7.028 (2) | 13.967 (3) |
| b (Å) | 9.088 (3) | 7.121 (2) |
| c (Å) | 9.293 (3) | 11.231 (3) |
| α (°) | 67.93 (3) | 90 |
| β (°) | 88.08 (3) | 90 |
| γ (°) | 80.20 (3) | 90 |
| Volume (ų) | 542.1 (3) | 1115.9 (5) |
| Z | 2 | 4 |
Note: This data is for a related compound and serves to illustrate the type of information obtained from X-ray diffraction studies.
The packing of molecules in a crystal is governed by a variety of non-covalent interactions. In pyridinyl derivatives, hydrogen bonds and π-π stacking are particularly significant. For co-crystals involving pyridyl derivatives and carboxylic acids, robust heterosynthons are often formed through N-H···O and O-H···N hydrogen bonds. researchgate.net In the case of 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, one polymorph features a centrosymmetric dimer formed by N-H···N(π) hydrogen bonds and 'head-to-tail' π-π stacking interactions. nih.gov The other polymorph exhibits 'head-to-head' stacking. nih.gov These interactions are critical in directing the assembly of the supramolecular architecture.
Interactive Table: Intermolecular Interactions in Related Pyridinyl Compounds
| Compound/System | Interaction Type | Description | Reference |
|---|---|---|---|
| 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole (Polymorph I) | N-H···N(π) Hydrogen Bond | Forms a centrosymmetric dimer. | nih.gov |
| 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole (Polymorph I) | π-π Stacking | 'Head-to-tail' type, contributing to dimer formation. | nih.gov |
| 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole (Polymorph II) | N-H···N Hydrogen Bond | Links neighboring columns to form a double column. | nih.gov |
| 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole (Polymorph II) | π-π Stacking | 'Head-to-head' type, resulting in molecular columns. | nih.gov |
| Cinnamic acid/pyridyl co-crystals | O-H···N Hydrogen Bond | Forms robust heterosynthons between acid and pyridine moieties. | researchgate.net |
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
For example, in the analysis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, Hirshfeld analysis revealed that C-H···O and (C,N)H···N contacts contributed 11.6% and 10.8%, respectively, to the surface area. nih.gov In another related compound, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide, H···H contacts were the most abundant, accounting for 39.7% of the Hirshfeld surface, followed by F···H/H···F contacts at 19.2%. nih.gov This quantitative data is invaluable for understanding the relative importance of different non-covalent forces in stabilizing the crystal lattice.
Interactive Table: Hirshfeld Surface Contact Percentages for Related Compounds
| Compound | H···H | O···H/H···O | N···H/H···N | C···H/H···C | F···H/H···F | Other |
|---|---|---|---|---|---|---|
| 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide nih.gov | 39.7% | 14.0% | 6.8% | 16.6% | 19.2% | 3.7% |
| N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide nih.gov | N/A | 11.6% | 10.8% | N/A | N/A | N/A |
| 3-(4-cyanothiophen-3-yl)- nih.govnih.govresearchgate.netselenadiazolo[4,5-a]pyridin-4-ium chloride researchgate.net | 22.2% | N/A | 15.3% | 14.3% | N/A | 48.2% |
Note: This data is for related compounds containing either cyclopropyl or pyridinyl moieties to illustrate the quantitative insights from Hirshfeld analysis.
Polymorphism and Crystal Engineering of Related Cyclopropyl-Pyridinyl Compounds
This phenomenon highlights the principles of crystal engineering, where a deep understanding of intermolecular interactions is used to design crystals with desired properties. By selecting appropriate functional groups and crystallization conditions, it is possible to influence supramolecular synthons—the building blocks of a crystal structure. For instance, the use of co-crystallizing agents like 4,4-dipyridyl or iso-nicotinamide with cinnamic acid derivatives has been shown to produce consistent and predictable hydrogen-bonding motifs, demonstrating a rational approach to constructing novel crystalline materials. researchgate.netnih.gov
Derivatives and Analogues: Synthesis and Structure Activity Relationships Sar
Design Principles for Cyclopropyl(pyridin-4-yl)methanone Derivatives
The design of new derivatives is guided by established principles of medicinal chemistry, focusing on modifications of the cyclopropane (B1198618) ring, the pyridine (B92270) ring, and the carbonyl bridge to enhance potency, selectivity, and pharmacokinetic profiles.
Cyclopropane Ring Modifications and Stereochemical Considerations
The cyclopropyl (B3062369) group is a crucial structural feature, often serving to introduce conformational constraints that can lead to more favorable binding with biological targets. iris-biotech.de Modifications to this ring are a key strategy in derivative design. The inherent strain of the three-membered ring can be harnessed for selective ring-opening reactions, allowing for the creation of diverse acyclic structures with controlled stereochemistry. acs.org
Stereoselectivity is a critical consideration in the synthesis of cyclopropane-containing molecules. rsc.org The use of chiral substrates or chiral nucleophiles in Michael-initiated ring-closing (MIRC) reactions allows for the controlled formation of specific diastereomers. rsc.org This stereochemical control is vital as different enantiomers and diastereomers can exhibit significantly different biological activities. For instance, enantioselective cyclopropanation can be achieved using chiral catalysts to produce highly enantioenriched products. rsc.org
Pyridine Ring Substitutions (e.g., Methoxy (B1213986), Amino, Halogenation)
Modifications to the pyridine ring are a common strategy to modulate the electronic properties and binding interactions of this compound derivatives. The introduction of various substituents can significantly impact their biological activity.
Methoxy Groups: The addition of methoxy (-OCH3) groups to the pyridine ring has been shown to enhance the antiproliferative activity of pyridine derivatives. nih.gov Studies indicate that increasing the number of methoxy substituents can lead to a decrease in the IC50 value, signifying increased potency. nih.gov
Amino Groups: The introduction of amino (-NH2) groups can also enhance biological activity. nih.govirb.hr The position of the amino substituent on the pyridine ring, as well as the type of amino group, can have a significant impact on the antiproliferative effects of the resulting compounds. irb.hr
Halogenation: The incorporation of halogen atoms (e.g., fluorine, chlorine, bromine) is another common modification. However, in some cases, pyridine derivatives with halogen atoms have exhibited lower antiproliferative activity compared to those with methoxy or amino groups. nih.gov For example, in a series of imidazo[4,5-b]pyridine derivatives, a fluoro-substituted compound showed notable selectivity. irb.hr
Carbonyl Bridge and Side Chain Variations (e.g., Piperazine (B1678402), Tetrazole)
Altering the carbonyl bridge and introducing different side chains are key strategies to explore new chemical space and improve the properties of the parent compound. Replacing the carbonyl group with bioisosteres or incorporating cyclic moieties like piperazine and tetrazole can lead to derivatives with novel biological profiles.
For instance, the hybridization of a pyridine-4-carbohydrazide core with various aromatic aldehydes to form an imine functional group is a strategy to enhance ligand-receptor binding energy by reducing the entropic penalty associated with flexible chains. auctoresonline.org The development of pyrazol-4-yl-pyridine derivatives has been a focus in the search for selective modulators of muscarinic acetylcholine (B1216132) receptors, with palladium-catalyzed cross-coupling reactions being a key synthetic step. nih.gov In some cases, opening the central ring of a fused heterocyclic system to create (pyridin-4-yl)(pyrimidin-4-yl)methane derivatives has been explored to understand the importance of planarity for biological activity. dntb.gov.ua
Synthetic Strategies for Substituted Methanone (B1245722) Derivatives
The synthesis of substituted this compound derivatives employs a variety of modern organic chemistry techniques. Transition-metal-catalyzed reactions, particularly those using palladium, are frequently utilized for creating new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov
Common synthetic routes include:
Cross-Coupling Reactions: Suzuki coupling is a powerful method for linking the pyridine and other aromatic or heteroaromatic moieties. nih.gov This often involves the reaction of a boronic acid or ester with a halide under palladium catalysis. nih.gov
Cyclization Reactions: The formation of the cyclopropane ring can be achieved through various cyclization strategies, including Michael-initiated ring closures. rsc.org
Condensation Reactions: Traditional condensation strategies continue to be modified and applied in the synthesis of pyridine derivatives. nih.gov
Multi-step Syntheses: The creation of more complex derivatives often involves multi-step reaction sequences, such as the initial formation of a chalcone (B49325) precursor followed by reactions to build the desired heterocyclic system. researchgate.net
A non-classical [4+2] cycloaddition followed by a 1,5-hydrogen shift has also been reported as a direct and atom-economic method for synthesizing densely substituted pyridines from nitriles. researchgate.net
Structure-Activity Relationship (SAR) Elucidation
Structure-activity relationship (SAR) studies are essential for understanding how chemical structure translates into biological activity. By systematically modifying a lead compound and evaluating the biological effects of these changes, researchers can identify the key structural features required for potency and selectivity. mdpi.com
For pyridine derivatives, SAR analysis has revealed that the type, number, and position of substituents on the pyridine ring are critical for their biological effects. nih.govirb.hr For example, increasing the number of methoxy groups has been correlated with increased antiproliferative activity in certain series of compounds. nih.gov Conversely, the presence of bulky groups or certain halogens can sometimes lead to decreased activity. nih.gov Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are increasingly used to predict the biological activity of new compounds and to understand the three-dimensional interactions between a ligand and its target. mdpi.commdpi.com
Influence of Cyclopropyl Steric Hindrance on Target Binding
The cyclopropyl group plays a significant role in the binding of these methanone derivatives to their biological targets. Its rigid, three-dimensional structure introduces a specific conformational constraint, which can help to correctly position other pharmacophoric groups within a binding pocket. iris-biotech.de This pre-organization of the molecule for binding can reduce the entropic penalty upon binding, potentially leading to higher affinity. iris-biotech.de The steric bulk of the cyclopropyl group itself can also influence binding by creating favorable or unfavorable interactions with the amino acid residues of the target protein.
The table below summarizes the impact of different substituents on the antiproliferative activity of a series of pyridine derivatives, as indicated by their IC50 values.
| Derivative | Number of Methoxy Groups | IC50 (µM) |
| 1 | 2 | >50 |
| 2 | 3 | 12 |
| 3 | 4 | <25 |
| 4 | 6 | 1.0 |
| Data sourced from Zheng et al. (2014) as cited in a 2023 review. nih.gov |
Role of Pyridine Moiety in Binding Affinity and Selectivity
The pyridine ring is a cornerstone in the design of numerous biologically active molecules, serving as a critical scaffold for developing agents with diverse therapeutic applications, including anticancer and antimicrobial properties. nih.govresearchgate.net In derivatives related to this compound, the pyridine moiety is fundamental to establishing binding affinity and achieving selectivity for specific biological targets. Its importance is often attributed to the nitrogen atom's ability to act as a hydrogen bond acceptor, anchoring the ligand within the active site of a receptor or enzyme.
In the context of developing antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain relief, the pyridine C-region of certain analogues plays a crucial role. nih.gov Structure-activity relationship (SAR) studies on a series of N-((6-trifluoromethyl-pyridin-3-yl)methyl) 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides demonstrated that the pyridine structure is a key determinant of antagonist potency. nih.gov The orientation and substitution on the pyridine ring directly influence how the molecule interacts with the receptor.
Similarly, in the development of inhibitors for the c-Met kinase, a target in cancer therapy, the pyridine core is essential. Docking studies of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives show that the pyridine ring helps to properly orient the molecule in the ATP binding site. researchgate.net The nitrogen atom can form key hydrogen bonds with kinase residues, and the ring itself contributes to favorable hydrophobic interactions. researchgate.net The placement of the nitrogen within the six-membered ring is critical; for instance, pyrazol-4-yl-pyridine cores have been identified as promising for developing selective positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor. nih.gov
Impact of Substituent Electronic and Steric Effects on Biological Activity
The biological activity of this compound derivatives can be finely tuned by altering the electronic and steric properties of substituents on the pyridine ring or adjacent moieties. These modifications can dramatically enhance potency, selectivity, and pharmacokinetic properties.
Electronic Effects: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—profoundly impacts a molecule's interaction with its target.
Electron-donating groups (e.g., -OCH₃, -OH, -NH₂) can increase the electron density of the pyridine ring, potentially enhancing hydrogen bond acceptor strength or altering the molecule's electrostatic potential map. A study on pyridine derivatives with antiproliferative activity found that the presence and position of methoxy (-OMe), hydroxyl (-OH), and amino (-NH₂) groups enhanced their potency against various cancer cell lines. nih.gov
Electron-withdrawing groups (e.g., -CF₃, halogens) can decrease the electron density of the pyridine ring. In the development of TRPV1 antagonists, a 6-trifluoromethyl group on the pyridine ring was found to be crucial for high potency. nih.gov Replacing it with a less electron-withdrawing methyl group led to a significant (240-fold) reduction in activity. nih.gov
Steric Effects: The size and spatial arrangement of substituents (steric effects) are critical for ensuring a proper fit within a target's binding site.
Bulky Groups: The introduction of large, bulky groups can cause steric hindrance or repulsion, preventing the molecule from adopting the optimal conformation for binding. A review of pyridine derivatives showed that those with bulky groups generally exhibited lower antiproliferative activity. nih.gov In another example, adding a 4-methyl group to the pyridine ring of potent TRPV1 antagonists led to a 50- to 250-fold reduction in potency, suggesting that the methyl group was poorly tolerated due to steric repulsion with the receptor. nih.gov
Small, Flexible Groups: Conversely, smaller groups like the cyclopropyl moiety are often well-tolerated and can provide a favorable conformation. The cyclopropyl group itself is a bioisostere for other small rings or unsaturated fragments and can contribute to metabolic stability and binding affinity. In studies of c-Met kinase inhibitors, docking analyses revealed specific "steric-enhancement regions" and "steric-hindrance regions," where the addition of substituents would be favorable or unfavorable for activity, respectively. researchgate.net
The interplay between electronic and steric effects is highlighted in the SAR of TRPV1 antagonists, where the 6-difluorochloromethyl pyridine derivative was identified as an optimal surrogate for the trifluoromethyl group, showcasing a delicate balance of these properties. nih.gov
Research Findings on Substituent Effects
The following tables summarize findings from various studies on how different substituents affect the biological activity of pyridine-containing compounds.
Table 1: Effect of Pyridine Ring Substituents on TRPV1 Antagonist Potency This table illustrates the impact of substituents at the R¹ and R² positions of a pyridine C-region analog on its antagonistic activity (IC₅₀).
| Compound | R¹ Substituent | R² Substituent | IC₅₀ (nM) |
| I | -CF₃ | 4-methylpiperidinyl | 0.23 |
| 20 | -CH₃ | 4-methylpiperidinyl | 55 |
| II | -CF₃ | piperidinyl | 0.45 |
Data sourced from a study on TRPV1 antagonists. nih.gov The replacement of the electron-withdrawing trifluoromethyl (-CF₃) group with a methyl (-CH₃) group drastically decreased potency, highlighting the importance of electronic effects at this position.
Table 2: Influence of Methoxy Group Substitution on Antiproliferative Activity This table shows how increasing the number of electron-donating methoxy groups affects the antiproliferative activity (IC₅₀) of certain pyridine derivatives.
| Derivative | Number of -OMe Groups | IC₅₀ (μM) |
| 1 | 2 | >50 |
| 2 | 3 | 12 |
| 4 | 6 | 1.0 |
Data sourced from a 2014 study by Zheng et al., as cited in a broader review. nih.gov The data indicates that increasing the number of electron-donating methoxy groups enhances antiproliferative activity.
Biological Activity and Molecular Interactions
Enzyme Inhibition and Modulation Studies
The cyclopropyl(pyridin-4-yl)methanone scaffold has been integrated into molecules designed to target specific enzymes, particularly protein kinases involved in cell signaling pathways.
Derivatives containing the cyclopropyl (B3062369) and pyridine (B92270) moieties have shown notable inhibitory activity against several protein kinases. A key example is 8-cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one (FC162) , which has been identified as a potent inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.govnih.gov DYRK1A is a kinase implicated in neurodegenerative diseases and certain cancers, making its inhibitors a subject of considerable research interest.
Compound FC162 demonstrated nanomolar efficacy against DYRK1A and also showed inhibitory effects against other kinases such as Cdc2-like kinase 1 (CLK1) and Glycogen synthase kinase 3 (GSK3). nih.gov The inhibitory concentrations (IC₅₀) for FC162 against these kinases are detailed below.
| Compound Name | Target Kinase | IC₅₀ (nM) |
| 8-cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one (FC162) | DYRK1A | 11 |
| CLK1 | 18 | |
| GSK3 | 68 | |
| Data sourced from Pharmaceuticals (Basel), 2019. nih.gov |
No significant inhibitory activities against Cyclin-dependent kinase 5 (CDK5), Casein kinase 1 (CK1), or Haspin have been reported for derivatives directly incorporating the this compound structure in the reviewed literature.
Based on available scientific literature, there are no significant findings or studies focusing on the interaction of this compound or its direct derivatives with the Cyclooxygenase-2 (COX-2) receptor. Research on COX-2 inhibitors has predominantly explored other classes of heterocyclic compounds.
There is no available scientific evidence to suggest that this compound or its derivatives act as inhibitors of Matrix Metalloproteinases MMP-2 or MMP-9. The development of inhibitors for these enzymes has focused on different chemical scaffolds.
In Vitro Cellular Assays
The utility of the this compound scaffold has also been assessed in cellular assays to determine its potential cytotoxic and antimicrobial effects.
Specific studies detailing the cytotoxic activity of the parent compound, this compound, against human cancer cell lines such as HepG2 (liver), MCF-7 (breast), MDA-MB-435 (melanoma), and A549 (lung) are not prominently featured in the reviewed literature. While various pyridine derivatives have been evaluated for their anticancer potential, data for this specific molecule is not available.
The this compound moiety is present in complex synthetic molecules that have demonstrated notable antimicrobial, particularly antitubercular, activity. Research into novel agents against Mycobacterium tuberculosis has led to the synthesis of pyrazole (B372694) derivatives incorporating this core structure. nih.govnih.gov
One such derivative, (3-(4-chlorophenyl)-5-(3-(cyclopropanecarbonyl)-1,3,4-thiadiazol-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone , was evaluated for its ability to inhibit the H37Rv strain of Mycobacterium tuberculosis. This compound showed significant activity, highlighting the potential of this chemical scaffold in the development of new antitubercular agents. nih.gov
| Compound Name | Target Organism | Activity (% Inhibition) |
| (3-(4-chlorophenyl)-5-(3-(cyclopropanecarbonyl)-1,3,4-thiadiazol-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone | Mycobacterium tuberculosis H37Rv | 96% |
| Data sourced from Molecules, 2023. nih.gov |
While broader antibacterial and antifungal activities are associated with various pyridine-containing compounds, the specific contribution of the this compound structure to these effects requires more targeted investigation. mdpi.com
Antiviral Activity (e.g., Enteroviruses)
The search for effective antiviral therapeutics has led to the investigation of diverse small-molecule compounds, including those structurally related to this compound, for their potential to combat viral infections. Research has particularly focused on enteroviruses, a genus of viruses responsible for a wide array of human diseases, for which no antiviral drugs are currently approved.
High-throughput screening has identified a variety of compounds that inhibit the replication of enteroviruses, such as coxsackievirus B3 (CVB3). nih.gov These compounds were found to significantly reduce the synthesis of viral RNA and proteins within infected cells. nih.gov Genetic sequencing of virus mutants that became resistant to these compounds suggested that the viral protein 2C is a primary target for many of these inhibitors. nih.gov The antiviral efficacy of these compounds has been demonstrated against a panel of common and highly pathogenic enteroviruses. nih.gov
While not all tested compounds were effective against every enterovirus, such as polioviruses 1 and 3, many showed broad-spectrum activity. nih.gov The potency of these compounds is often evaluated by determining their 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀). For instance, a group of 1H-pyrazolo[3,4-b]pyridine-4-carboxamide (PPC) molecules, which share structural motifs with the subject compound, displayed promising profiles with EC₅₀ values in the low micromolar range and significantly higher CC₅₀ values, indicating a favorable therapeutic window. nih.gov
| Compound Type | Example Compound | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| PPC | Compound 4 | CVB3 | 0.6 | >50 | nih.gov |
| PPC | Compound 6 | CVB3 | 1.2 | >200 | nih.gov |
| PPC | Compound 7 | CVB3 | 0.8 | >200 | nih.gov |
| - | Compound 9 | CVB3 | 0.2 | >50 | nih.gov |
| PPC | Compound 11 | CVB3 | 0.7 | >200 | nih.gov |
Molecular Target Identification and Pathway Modulation
The biological effects of this compound and its derivatives are rooted in their ability to interact with specific molecular targets, thereby modulating cellular pathways. The unique structure, featuring a cyclopropyl group and a pyridine ring, allows for interactions with various enzymes and receptors. The cyclopropyl group can provide steric hindrance that influences binding affinity and selectivity, while the pyridinyl moiety can engage in hydrogen bonding and π-π interactions to stabilize the compound-target complex.
Studies have identified several molecular targets for derivatives containing the pyridin-4-yl methanone (B1245722) or related cyclopropyl-pyridine structures. These include:
Adenosine (B11128) Receptors (A₁, A₂ₐ, A₃) nih.gov
Mitogen-activated protein kinases (MEK1, ERK1/2) mdpi.com
TGF-β type I receptor (ALK5) researchgate.net
Discoidin domain receptors (DDR1/2) nih.gov
Interaction with Specific Enzymes and Receptors
Derivatives of pyridine have been shown to bind to multiple subtypes of adenosine receptors. nih.gov Specifically, 1,4-dihydropyridine (B1200194) and pyridine derivatives interact with A₁, A₂ₐ, and A₃ adenosine receptors, often showing a preference for the A₃ subtype. nih.gov
In the context of cancer research, a synthetic derivative, 22-(4-pyridinecarbonyl) jorunnamycin A, which incorporates the pyridin-4-yl methanone structure, was found through in silico and in vitro studies to target key enzymes in the MAPK signaling pathway. mdpi.com Molecular docking analyses indicated a possible direct interaction with ERK1/2 and MEK1. mdpi.com Further research into other complex cyclopropyl-pyridine derivatives has identified potent inhibitory activity against the TGF-β type I receptor (ALK5) and discoidin domain receptors (DDR1/2), which are implicated in fibrotic diseases. researchgate.netnih.gov
Modulation of Biochemical Pathways
By binding to specific molecular targets, these compounds can modulate critical biochemical pathways. For example, the interaction of pyridine derivatives with A₃ adenosine receptors can lead to the attenuation of the A₃ agonist-induced inhibitory effect on adenylyl cyclase. nih.gov
The targeting of MEK1 and ERK1/2 by 22-(4-pyridinecarbonyl) jorunnamycin A results in the modulation of the MAPK signaling pathway, which was confirmed by immunoblotting to induce apoptotic cell death in non-small-cell lung cancer (NSCLC) cells. mdpi.com Similarly, the inhibition of the TGF-β type I receptor (ALK5) by certain derivatives leads to the suppression of the TGFBR1 signaling pathway, which plays a role in cardiac fibrosis. researchgate.net
Receptor Binding and Ligand-Target Affinity Studies
The affinity and selectivity of these compounds for their molecular targets are quantified through receptor binding studies. Radioligand binding assays are commonly used to determine the inhibition constant (Ki) or the 50% inhibitory concentration (IC₅₀) of a compound for a specific receptor or enzyme.
Studies on pyridine derivatives have demonstrated their binding affinity for adenosine receptors, with a notable selectivity for the A₃ subtype over A₁ and A₂ₐ receptors. nih.gov For example, a 4-trans-beta-styryl derivative (Compound 24) showed a Ki value of 0.670 µM at A₃ receptors, making it 24-fold more selective for A₃ than for A₁ and 74-fold more selective than for A₂ₐ. nih.gov
| Compound | Rat A₁ Receptor | Rat A₂ₐ Receptor | Human A₃ Receptor | Reference |
|---|---|---|---|---|
| (R,S)-Nicardipine (12) | 19.6 | 63.8 | 3.25 | nih.gov |
| (R)-Niguldipine (14) | 41.3 | Inactive | 1.90 | nih.gov |
| Compound 24 | 16.1 | 49.3 | 0.670 | nih.gov |
In other studies, the cyclopropyl group has been shown to influence receptor affinity. For instance, in a different class of compounds, cyclopropylfentanyl displayed a high affinity for the μ-opioid receptor (MOR) with a Ki of 2.8 nM. nih.gov The anticancer activity of 22-(4-pyridinecarbonyl) jorunnamycin A has also been quantified, showing potent IC₅₀ values against various NSCLC cell lines. mdpi.com
| NSCLC Cell Line | IC₅₀ (nM) | Reference |
|---|---|---|
| H460 | 18.9 ± 0.76 | mdpi.com |
| A549 | 14.43 ± 0.68 | mdpi.com |
| H292 | 16.95 ± 0.41 | mdpi.com |
These affinity studies are crucial for understanding the structure-activity relationships and for guiding the development of more potent and selective compounds for therapeutic applications.
Future Research Directions and Applications in Medicinal Chemistry
Design of Next-Generation Analogues for Enhanced Specificity and Potency
The design of next-generation analogues of the cyclopropyl(pyridin-4-yl)methanone scaffold is a key area of future research, aimed at improving both the potency and selectivity of potential drug candidates. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational modification of the core structure. mdpi.comnih.gov
Key strategies for analogue design include:
Modification of the Pyridine (B92270) Ring: Introducing various substituents onto the pyridine ring can significantly influence biological activity. For instance, studies on other pyridine-based compounds have shown that the addition of cyano moieties can improve potency. nih.gov Similarly, the presence and position of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups have been found to enhance the antiproliferative activity of certain pyridine derivatives. mdpi.com
Substitution on the Cyclopropyl (B3062369) Moiety: The cyclopropyl ring itself can be substituted to fine-tune pharmacological properties. This approach was successfully demonstrated in the development of inhibitors for NADPH oxidase 2 (NOX2), where a cyclopropyl-substituted derivative, NCATS-SM7270, proved to be more effective than its predecessor, GSK2795039. mdpi.com
Scaffold Hopping and Molecular Hybridization: These advanced medicinal chemistry techniques can be employed to create novel chemical entities. Scaffold hopping involves replacing the core structure with a functionally equivalent but structurally different moiety, while molecular hybridization combines structural features from different pharmacologically active compounds. mdpi.com Applying these strategies to the this compound core could lead to the discovery of compounds with entirely new pharmacological profiles.
The systematic application of these design principles will enable the generation of compound libraries with optimized characteristics, leading to the identification of lead compounds with superior therapeutic potential.
Exploration of Novel Biological Targets and Therapeutic Areas
The inherent versatility of the cyclopropyl-pyridine scaffold makes it a promising candidate for targeting a wide range of biological molecules implicated in various diseases. The pyridine heterocycle is a privileged structure in drug discovery, appearing in medications for a multitude of conditions. mdpi.com Likewise, the cyclopropyl group is a key pharmacophore in many bioactive molecules. nih.gov Consequently, derivatives of this compound could be investigated for activity against numerous novel targets.
Potential therapeutic areas and biological targets for future exploration include:
Oncology and Fibrotic Diseases: Analogues could be designed as inhibitors of the TGF-β type I receptor (also known as ALK5), which plays a crucial role in tumor progression and fibrosis. nih.gov
Neurodegenerative and Neuroinflammatory Disorders: The development of inhibitors for NADPH oxidase 2 (NOX2) based on this scaffold could offer therapeutic benefits for conditions like traumatic brain injury and Alzheimer's disease. mdpi.com
Psychiatric and Neurological Disorders: The scaffold could serve as a basis for developing modulators of the muscarinic acetylcholine (B1216132) receptor M4 (M4), a target for schizophrenia and dementia. nih.gov Additionally, it could be used to create antagonists for the corticotropin-releasing factor-1 (CRF1) receptor, which is implicated in anxiety disorders. researchgate.net
Metabolic Diseases: Derivatives could be explored as agonists for the farnesoid X receptor (FXR), a nuclear receptor involved in lipid and glucose homeostasis, presenting a potential treatment for dyslipidemia. researchgate.net
Inflammatory Diseases: The scaffold could be used to develop inhibitors of discoidin domain receptors (DDRs), which are involved in the pathogenesis of idiopathic pulmonary fibrosis. nih.gov
By screening libraries of this compound derivatives against these and other emerging biological targets, researchers can uncover new therapeutic applications for this promising chemical class.
Advanced Computational Modeling and Rational Drug Design Integration
The integration of advanced computational methods is essential for accelerating the drug discovery process and enabling the rational design of novel therapeutics based on the this compound structure. patsnap.com These in silico techniques provide valuable insights into drug-target interactions, helping to predict the activity and properties of new molecules before their synthesis. nih.gov
Key computational approaches include:
Molecular Docking: This technique predicts the preferred binding orientation and affinity of a ligand to its target protein. patsnap.com Molecular modeling has already been used to understand how related cyclopropyl-containing compounds bind to targets like NOX2. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. openmedicinalchemistryjournal.comresearchgate.net These models can guide the design of new analogues with enhanced potency by identifying key structural features that contribute to activity. mdpi.com
Virtual Screening: This method involves computationally searching large libraries of compounds to identify those that are most likely to bind to a specific biological target. nih.gov It is a cost-effective way to prioritize molecules for synthesis and experimental testing.
De Novo Design: These algorithms construct novel molecular structures from scratch with desired pharmacological properties, offering a powerful tool for discovering entirely new ligands. openmedicinalchemistryjournal.comnih.gov
Future developments in this area may focus on incorporating artificial intelligence and deep learning to improve the predictive power of these models. patsnap.com By leveraging these computational tools, researchers can more efficiently navigate the vast chemical space to design and identify potent and selective drug candidates.
Synthetic Innovations for Scalable and Sustainable Production
The development of efficient, scalable, and sustainable synthetic methods is crucial for the successful translation of promising this compound analogues from the laboratory to clinical applications. Research in this area focuses on optimizing existing reaction pathways and discovering novel, environmentally friendly synthetic strategies.
Areas for synthetic innovation include:
Route Optimization: Improving current synthetic routes is a primary goal. For instance, an optimized synthesis for related NOX2 inhibitors was developed that increased the product yield by nearly twofold and simplified purification by refining Suzuki and Buchwald–Hartwig cross-coupling reactions. mdpi.com
Novel Synthetic Methodologies: The development of new chemical reactions can provide more direct and efficient access to the target compounds. The Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones has been established as a general method for creating cyclopropane-containing building blocks for bioactive compounds. nih.gov
Chemoenzymatic Synthesis: This approach utilizes enzymes to catalyze key steps in the synthetic process. Chemoenzymatic strategies are being developed for the stereoselective assembly of cyclopropyl ketones, offering a highly efficient and sustainable alternative to traditional chemical methods. nih.gov
Green Chemistry: The adoption of green chemistry principles aims to reduce the environmental impact of chemical synthesis. This can involve using less hazardous solvents, developing high-pressure reactions in sealed systems to improve efficiency, or employing high-throughput medicinal chemistry (HTMC) to rapidly synthesize and test compound libraries in an automated fashion. mdpi.comscienceopen.com
By focusing on these areas of innovation, chemists can ensure that the most promising drug candidates based on the this compound scaffold can be produced in a manner that is both economically viable and environmentally responsible.
Q & A
Q. What are the established synthetic routes for Cyclopropyl(pyridin-4-yl)methanone, and what key reaction parameters influence yield and purity?
Methodological Answer: The synthesis typically involves coupling reactions between cyclopropane carbonyl precursors and pyridine derivatives. For example:
- Friedel-Crafts acylation or Grignard reactions to introduce the cyclopropyl ketone moiety.
- Cross-coupling reactions (e.g., Suzuki-Miyaura) for pyridinyl group attachment .
Q. Key parameters :
- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may degrade sensitive functional groups.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization ensures purity.
Case Study : A related cyclopropyl methanone derivative was synthesized via refluxing with cyclohexanone and HCl in EtOH, achieving 25% yield after filtration .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
Methodological Answer:
- NMR Spectroscopy :
- ¹H-NMR : Peaks for cyclopropyl protons appear as multiplets (δ 0.75–1.10 ppm). Pyridinyl protons resonate as AA’XX’ systems (δ 7.12–7.83 ppm) .
- ¹³C-NMR : Cyclopropyl carbons at δ 8–12 ppm; ketone carbonyl at δ 190–210 ppm.
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain in the cyclopropyl ring .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₉H₉NO: 147.17 g/mol).
Q. What are the known stability profiles of this compound under experimental conditions?
Methodological Answer:
- Thermal Stability : Decomposition occurs above 200°C (based on analogues) . Store at −20°C in inert atmospheres (N₂/Ar).
- Solubility : Limited water solubility; use DMSO or DCM for dissolution.
- pH Sensitivity : Stable in neutral conditions; avoid strong acids/bases to prevent ketone hydrolysis .
Advanced Research Questions
Q. How does the cyclopropyl ring influence pharmacokinetic properties and target binding in drug discovery?
Methodological Answer: The cyclopropyl moiety enhances:
- Metabolic Stability : Resistance to cytochrome P450 oxidation due to strain-induced electron delocalization .
- Target Affinity : Conformational restriction improves fit into hydrophobic pockets (e.g., enzyme active sites) .
- Blood-Brain Barrier (BBB) Penetration : Reduced plasma clearance and increased log P values (e.g., log Pow ~2.5) facilitate CNS uptake .
Q. Therapeutic Applications :
Q. What strategies resolve contradictory data on the reactivity of the ketone group in this compound?
Methodological Answer:
- Comparative Spectroscopy : Re-analyze samples using 2D NMR (COSY, HSQC) to confirm assignments .
- Computational Validation : Density Functional Theory (DFT) calculates bond dissociation energies to predict reactivity .
- Replicate Studies : Test under controlled conditions (e.g., inert atmosphere) to rule out oxidative side reactions .
Example : Conflicting reports on ketone reactivity can arise from trace moisture; use molecular sieves or anhydrous solvents .
Q. What computational approaches model the electronic effects of pyridinyl-cyclopropyl conjugation?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study π-conjugation and charge distribution.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., receptors) to assess binding dynamics .
- Docking Studies : Use AutoDock Vina to predict binding poses in enzymes like reverse transcriptase .
Q. What toxicological considerations are critical for safe handling in laboratories?
Methodological Answer:
- Carcinogenicity : Classified as a potential carcinogen (IARC Category 2B) based on structural analogues .
- PPE Requirements :
- Respirators : Use NIOSH-certified OV/AG/P99 filters for aerosolized particles .
- Gloves : Nitrile gloves (≥0.11 mm thickness) prevent dermal exposure .
- Waste Disposal : Incinerate at >1000°C with scrubbers to minimize toxic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
